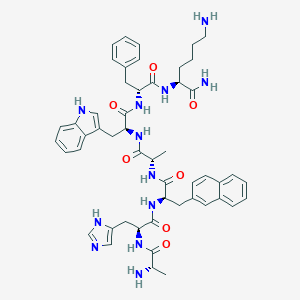
Growth hormone-releasing peptide 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Growth hormone-releasing peptide 1 (GHRP-1) is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various medical conditions. It belongs to a class of compounds known as growth hormone secretagogues (GHSs) that stimulate the release of growth hormone (GH) from the pituitary gland.
Wirkmechanismus
Growth hormone-releasing peptide 1 acts on the hypothalamus and pituitary gland to stimulate the release of GH. It binds to the growth hormone secretagogue receptor (GHSR) and activates the phospholipase C (PLC) signaling pathway. This leads to an increase in intracellular calcium levels, which results in the release of GH from the pituitary gland.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Growth hormone-releasing peptide 1 are primarily mediated through the release of GH. GH has anabolic and lipolytic effects, which promote growth and repair of tissues and mobilization of stored fat for energy. Growth hormone-releasing peptide 1 has also been shown to stimulate the release of insulin-like growth factor 1 (IGF-1), which has similar anabolic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Growth hormone-releasing peptide 1 has several advantages for lab experiments. It is a stable and well-characterized peptide that can be synthesized in large quantities. It is also relatively easy to administer and has a short half-life, which allows for precise control of experimental conditions. However, Growth hormone-releasing peptide 1 has some limitations, such as the need for specialized equipment and expertise for synthesis and administration, and the potential for off-target effects due to its interaction with other receptors.
Zukünftige Richtungen
There are several future directions for research on Growth hormone-releasing peptide 1. One area of interest is the development of more potent and selective GHSs that can target specific tissues and receptors. Another area of research is the investigation of the long-term effects of Growth hormone-releasing peptide 1 on growth and development. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Growth hormone-releasing peptide 1 in various medical conditions.
Synthesemethoden
Growth hormone-releasing peptide 1 is synthesized using solid-phase peptide synthesis (SPPS) technology. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Growth hormone-releasing peptide 1 has been extensively studied for its potential therapeutic applications in various medical conditions such as growth hormone deficiency, cachexia, and obesity. It has also been investigated for its role in wound healing, cardiovascular disease, and neuroprotection.
Eigenschaften
CAS-Nummer |
141925-59-9 |
|---|---|
Produktname |
Growth hormone-releasing peptide 1 |
Molekularformel |
C51H62N12O7 |
Molekulargewicht |
955.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C51H62N12O7/c1-30(53)46(65)60-44(26-37-28-55-29-57-37)51(70)63-42(24-33-19-20-34-14-6-7-15-35(34)22-33)48(67)58-31(2)47(66)61-43(25-36-27-56-39-17-9-8-16-38(36)39)50(69)62-41(23-32-12-4-3-5-13-32)49(68)59-40(45(54)64)18-10-11-21-52/h3-9,12-17,19-20,22,27-31,40-44,56H,10-11,18,21,23-26,52-53H2,1-2H3,(H2,54,64)(H,55,57)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t30-,31-,40-,41+,42+,43-,44-/m0/s1 |
InChI-Schlüssel |
NWQWNCILOXTTHF-HLCSKTDOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)N)N |
SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N)N |
Sequenz |
AHXAWFK |
Synonyme |
Ala-His-D-beta-Nal-Ala-Trp-D-Phe-Lys-NH2 alanyl-histidyl-(2-naphthyl)alanyl-tryptophyl-phenylalanyl-lysinamide GHRP-1 KP 101 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
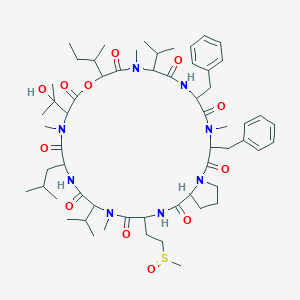

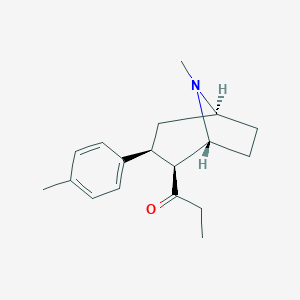
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

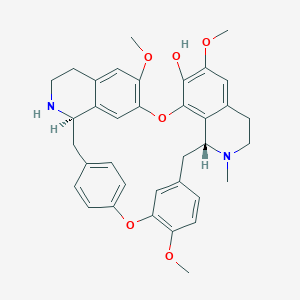

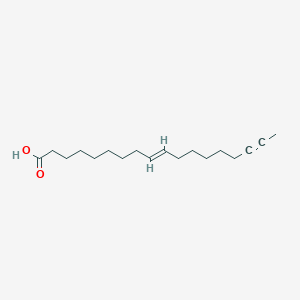




![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)